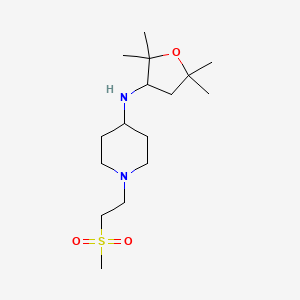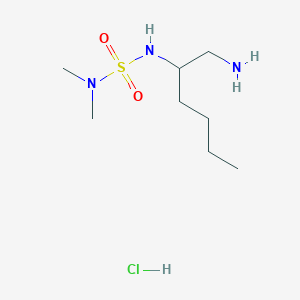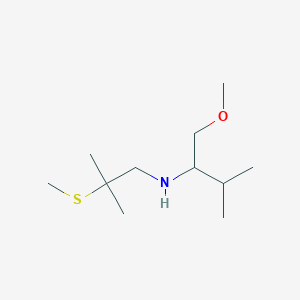![molecular formula C18H34N2O2 B7640018 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)
1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one, also known as RTI-111, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it has the ability to increase the levels of dopamine in the brain. This property makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mechanism of Action
The mechanism of action of 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is the gap between two neurons. By inhibiting the transporter, this compound can increase the levels of dopamine in the synaptic cleft, which can enhance the transmission of signals between neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in several physiological processes, such as movement, motivation, reward, and mood. By increasing the levels of dopamine, this compound can enhance these processes, which can have a positive effect on various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one for lab experiments is its high affinity and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which can affect the validity of the experimental results.
Future Directions
There are several future directions for the research on 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one. One of the main directions is the development of more potent and selective dopamine reuptake inhibitors, which can have a greater therapeutic effect with fewer side effects. Another direction is the investigation of the potential of this compound for the treatment of other neurological disorders, such as depression, anxiety, and schizophrenia. Finally, the use of this compound in combination with other drugs, such as monoamine oxidase inhibitors and serotonin reuptake inhibitors, can also be explored for the treatment of complex neurological disorders.
Synthesis Methods
The synthesis of 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one involves several steps, starting from the reaction of cyclohexanone with formaldehyde and ammonium chloride to form the intermediate compound, 2-(hydroxymethyl)cyclohexanone. This intermediate is then reacted with piperidine and 4-chlorobutyryl chloride to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound can increase the levels of dopamine in the brain, which can have a positive effect on various neurological disorders.
properties
IUPAC Name |
1-[4-[[2-(hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-18(2,3)12-17(22)20-10-8-15(9-11-20)19-16-7-5-4-6-14(16)13-21/h14-16,19,21H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVLHXHQHGTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)NC2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)


![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)


![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)